[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside
Overview
Description
“[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside” is a chemical compound utilized in biomedical research . It plays a fundamental role in efficiently detecting the β-galactosidase activity present in cells . It can be used as a substrate for the assay of NAG and β-D-galactosidase . It has also been used in a study to evaluate new chromogenic substrates for the detection of coliforms .
Molecular Structure Analysis
The molecular formula of “[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside” is C15H19NO9 . Its molecular weight is 357.31 . The SMILES string representation of the molecule isCOc1cc (ccc1OC2OC (CO)C (O)C (O)C2O)\\C=C/N (=O)=O
. Chemical Reactions Analysis
“[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside” is a substrate for β-galactosidase . It can be used as a substrate for the assay of NAG and β-D-galactosidase . It has also been used in a study to evaluate new chromogenic substrates for the detection of coliforms .Physical And Chemical Properties Analysis
“[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside” has a molecular weight of 357.31 . The storage temperature is -20°C .Scientific Research Applications
Visualization of Gene Expression
A study conducted by Celen et al. (2008) synthesized derivatives of β-galactosidase substrates, intending to use them as probes for visualizing LacZ gene expression via positron emission tomography (PET). The derivatives were designed for in vivo studies but were found unsuitable as LacZ reporter probes due to substantial leakage of the hydrolysis product from cells, which would result in a loss of PET signal. This highlights the challenges in designing effective reporter probes for imaging gene expression and suggests the need for further structural modifications to improve cell membrane permeability and retention (Celen et al., 2008).
Synthesis of Complex Oligosaccharides
Research on carbohydrate synthesis, such as the work by Ohlsson and Magnusson (2000), has focused on transforming β-D-galactopyranose derivatives into glycosyl donors for synthesizing galabiose-containing oligosaccharides. These studies are crucial for developing synthetic pathways that can produce complex sugars with high yields, which are important in various biological processes and potential therapeutic applications (Ohlsson & Magnusson, 2000).
properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[2-methoxy-5-[(E)-2-nitroethenyl]phenoxy]oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO9/c1-23-9-3-2-8(4-5-16(21)22)6-10(9)24-15-14(20)13(19)12(18)11(7-17)25-15/h2-6,11-15,17-20H,7H2,1H3/b5-4+/t11-,12+,13+,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWGFRNUGSRRBP-OBZUZTNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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